molecular formula C12H16O4 B1273159 3-Butoxy-4-methoxybenzoic acid CAS No. 66924-20-7

3-Butoxy-4-methoxybenzoic acid

Cat. No. B1273159
CAS RN: 66924-20-7
M. Wt: 224.25 g/mol
InChI Key: MVXLURPNIOZKDD-UHFFFAOYSA-N
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Description

3-Butoxy-4-methoxybenzoic acid is a chemical compound with the CAS Number: 66924-20-7 . It has a molecular weight of 224.26 and its molecular formula is C12H16O4 . It is a solid substance and is typically stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Butoxy-4-methoxybenzoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The linear formula of the compound is C12H16O4 .


Physical And Chemical Properties Analysis

3-Butoxy-4-methoxybenzoic acid is a solid substance . It has a molecular weight of 224.26 and its molecular formula is C12H16O4 .

Scientific Research Applications

    Chemical Research

    • This compound is available from chemical suppliers like Sigma-Aldrich and Santa Cruz Biotechnology . It’s often provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • It’s used in laboratory chemicals and for the manufacture of substances .

    Proteomics Research

    • Santa Cruz Biotechnology mentions that this compound is a specialty product for proteomics research applications .

    Organic Synthesis

    • As a derivative of benzoic acid, it could potentially be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

3-butoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLURPNIOZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370859
Record name 3-butoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-4-methoxybenzoic acid

CAS RN

66924-20-7
Record name 3-butoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxy-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JAF de Silva, N Munno, L D'Arconte… - Journal of Pharmaceutical …, 1978 - Elsevier
Sensitive and specific spectrofluorometric assays were developed for the determination of d, l-4-(3,4-dimethoxybenzyl)-2-imidazolidinone and d, l-4-(3-butoxy-4-methoxybenzyl)-2-…
Number of citations: 3 www.sciencedirect.com

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